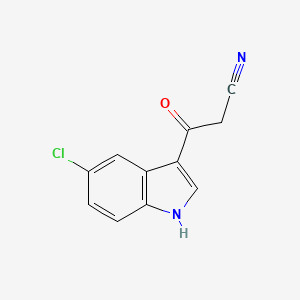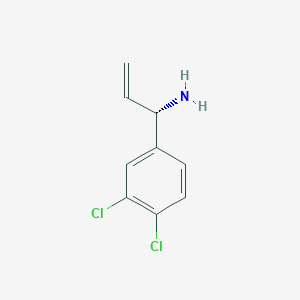
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a bromine atom and an amino group attached to an indene ring system, making it a unique structure for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydroindene, undergoes bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 1-position.
Carboxylation: The resulting compound is further carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides in the presence of a catalyst.
Major Products:
Oxidation: Nitroso derivatives or oxides.
Reduction: De-brominated or hydrogenated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- (1S)-1-amino-5-chloro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-iodo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Uniqueness:
- The presence of the bromine atom at the 5-position provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
- The specific stereochemistry (1S) also contributes to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C10H11BrClNO2 |
|---|---|
Peso molecular |
292.55 g/mol |
Nombre IUPAC |
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m0./s1 |
Clave InChI |
LAEGQZMCYWZLAN-PPHPATTJSA-N |
SMILES isomérico |
C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
SMILES canónico |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)







![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
